molecular formula C5H6N4O3 B114625 6-Amino-1-methyl-5-nitrosouracil CAS No. 6972-78-7

6-Amino-1-methyl-5-nitrosouracil

Cat. No.: B114625
CAS No.: 6972-78-7
M. Wt: 170.13 g/mol
InChI Key: AHOWVSJPUQTRNN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to exhibit antimicrobial activity , suggesting that it may interact with microbial cells or enzymes.

Mode of Action

It is known to form complexation with platinum (ii) , which could potentially interfere with the function of microbial cells or enzymes, leading to its antimicrobial activity.

Result of Action

Its known antimicrobial activity suggests that it may inhibit the growth or survival of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-1-methyl-5-nitrosouracil can be synthesized through various methods. One common synthetic route involves the reaction of methylurea with sodium nitrite and ethyl cyanoacetate . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may include additional purification steps to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-5-nitrosouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as xanthine derivatives and other pyrimidine-based compounds .

Properties

IUPAC Name

6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOWVSJPUQTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220014
Record name 6-Amino-1-methyl-5-nitrosouracil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-78-7
Record name 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-methyl-5-nitrosouracil
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Record name 6972-78-7
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Record name 6-Amino-1-methyl-5-nitrosouracil
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Record name 6-amino-1-methyl-5-nitrosouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical coordination behavior of 6-amino-1-methyl-5-nitrosouracil with metal ions like platinum(II)?

A1: Research indicates that this compound acts as a monodentate ligand when reacting with potassium tetrachloroplatinate(II) (K2PtCl4). [] This means that one molecule of the compound binds to the platinum(II) ion through a single atom. The spectroscopic data suggests that the binding occurs through the exocyclic oxygen atoms rather than the nitrogen atoms present in the ring or exocyclic groups. [] This results in the formation of square planar platinum(II) complexes. []

Q2: Have complexes of this compound with other metal ions besides platinum(II) been studied?

A2: Yes, studies have investigated the formation and properties of complexes between this compound and other metal ions, including cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, ] These studies often employ spectroscopic techniques to analyze the coordination behavior and resulting structures. [, ]

Q3: What methods are typically used to characterize metal complexes of this compound?

A3: Researchers utilize a combination of techniques to characterize these metal complexes. Common methods include:

  • Elemental analysis: Determines the elemental composition of the complexes, confirming the stoichiometry of the metal and ligand. []
  • Infrared (IR) spectroscopy: Provides insights into the functional groups present and their coordination modes by analyzing the vibrational frequencies of bonds within the molecule. []
  • 1H NMR spectroscopy: Offers information about the structure and environment of hydrogen atoms within the molecule, aiding in the identification of binding sites and complex geometry. []
  • Thermal analysis: Examines the thermal stability and decomposition patterns of the complexes, revealing information about their thermal behavior. [, ]

Q4: Has the impact of structural modifications on the activity of this compound derivatives been investigated?

A4: While the provided abstracts don't elaborate on structure-activity relationships for biological activity, one study examines the reaction of 6-aminouracils with excess nitrosating agents. [] Understanding the products formed under these conditions could be relevant for designing future derivatives with potentially altered reactivity or biological profiles.

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